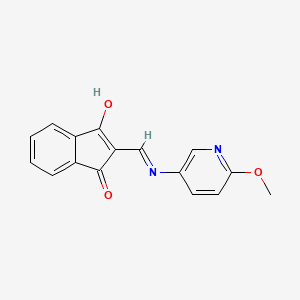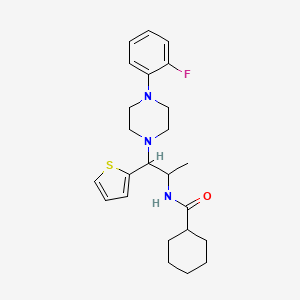![molecular formula C7H10N2O B2991153 (5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)methanol CAS No. 1909305-08-3](/img/structure/B2991153.png)
(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)methanol is a chemical compound with an intriguing structure. It combines a pyrrolopyrazole core with a methanol functional group. The compound’s systematic name is 4-(2-((4-(2-(Pyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinolin-7-yl)oxy)ethyl)morpholine . Let’s explore its various facets:
Molecular Structure Analysis
The molecular structure of (5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)methanol comprises a fused pyrrolopyrazole ring system linked to a quinoline moiety via an ether bridge. The morpholine group is attached to the quinoline ring. The compound’s molecular weight is approximately 3646.6 g/mol . For a visual representation, refer to the Human Metabolome Database entry.
Applications De Recherche Scientifique
Synthesis and Photophysical Properties
A study by Bingul et al. (2018) explored the synthesis of pyrrolocarbazole compounds, investigating their photophysical and antioxidant properties. This research provides insights into the chemical behavior and potential applications of structurally related pyrrolopyrazole derivatives, such as in light-emitting materials and as antioxidants (Bingul et al., 2018).
Photoinduced Addition Reactions
Research by Drew et al. (1999) describes the photoinduced addition of methanol to dihydropyrrole derivatives, leading to pyrrolidin-2-ones. This study highlights the reactivity of pyrrolo derivatives under photochemical conditions, which could be relevant for the manipulation or synthesis of (5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)methanol and related compounds (Drew et al., 1999).
Antimicrobial and Antioxidant Activities
The synthesis and biological evaluation of tri-substituted pyrazoles, including studies on their antimicrobial and antioxidant activities, was conducted by Lynda (2021). This indicates a research interest in pyrazole derivatives, like (5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)methanol, for potential applications in medicine and pharmacology (Lynda, 2021).
Molecular Docking and Computational Analysis
A study on pyrazoles by Katariya et al. (2021) involved synthesis, molecular docking, and evaluation of anticancer and antimicrobial activities, demonstrating the computational and experimental approaches to explore the therapeutic potential of pyrazole derivatives. Such methodologies could be applicable to the research on (5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)methanol (Katariya et al., 2021).
Mécanisme D'action
Target of Action
Related compounds have been shown to interact with various targets such ascholinesterase and CDK2 , which play crucial roles in neurological disorders and cancer treatment, respectively.
Mode of Action
Similar compounds have been reported to inhibittubulin polymerization , which disrupts the formation of the mitotic spindle, thereby inhibiting cell division and growth.
Biochemical Pathways
Related compounds have been associated with thereactive oxygen species (ROS) pathway , which plays a significant role in cellular processes such as apoptosis and cell signaling.
Pharmacokinetics
A related compound has been reported to havehigh gastrointestinal absorption and is not a P-gp substrate , which could potentially enhance its bioavailability.
Result of Action
Related compounds have demonstratedsuperior cytotoxic activities against certain cancer cell lines , suggesting potential antitumor effects.
Action Environment
It’s worth noting that the stability and efficacy of similar compounds can be influenced by factors such aspH and solvent system .
Propriétés
IUPAC Name |
5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-ylmethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c10-5-6-4-8-9-3-1-2-7(6)9/h4,10H,1-3,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUMNYYVXLGTVOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=NN2C1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1'-((2-methoxy-5-methylphenyl)sulfonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2991073.png)
![5-[(4-Methoxybenzyl)amino]-2-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2991076.png)
![5-bromo-N-(5-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)phenyl)furan-2-carboxamide](/img/structure/B2991077.png)
![2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2991078.png)

![{[5-Chloro-2-(2-ethylphenoxy)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B2991082.png)
![2-[(4-Chlorophenyl)methylsulfanyl]-1-methylsulfonyl-4,5-dihydroimidazole](/img/structure/B2991083.png)
![2-((3-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(4-methoxyphenyl)ethanone](/img/structure/B2991084.png)
![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-chlorothiophene-2-carboxamide](/img/structure/B2991085.png)


![8-((4-Methoxy-3-methylphenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B2991091.png)